molecular formula C9H11BrN2O3 B1311934 Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate CAS No. 187480-15-5

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

Cat. No.: B1311934
CAS No.: 187480-15-5
M. Wt: 275.1 g/mol
InChI Key: QIURZRMZTODMIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate typically involves the bromination of 2-methoxy-6-(methylamino)nicotinic acid, followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an aldehyde or acid derivative .

Scientific Research Applications

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-iodobenzoate: Similar in structure but contains an iodine atom instead of a methoxy group.

    Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of a methoxy group.

    Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate: Contains a pyrrole ring instead of a methoxy group.

Uniqueness

Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is unique due to its combination of a bromine atom, methoxy group, and methylamino group on the nicotinate backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIURZRMZTODMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=N1)OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445482
Record name methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187480-15-5
Record name Methyl 5-bromo-2-methoxy-6-(methylamino)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187480-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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